molecular formula C6H11NO B075779 (E)-4-(dimethylamino)but-3-en-2-one CAS No. 1190-91-6

(E)-4-(dimethylamino)but-3-en-2-one

Cat. No. B075779
CAS RN: 1190-91-6
M. Wt: 113.16 g/mol
InChI Key: QPWSKIGAQZAJKS-SNAWJCMRSA-N
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Description

"(E)-4-(dimethylamino)but-3-en-2-one" is a compound of interest in organic and biomolecular chemistry, particularly for its potential in creating various chemically and biologically significant derivatives. Its utility spans from serving as a precursor in organic synthesis to being a component in materials science due to its unique chemical properties.

Synthesis Analysis

The synthesis of related compounds involves reactions that yield products with complex molecular structures. For instance, 4-dimethylaminopent-3-en-2-one reacts with benzenediazonium-tetrafluoroborate to form a compound containing both azo and hydrazone groups, indicating the compound's capability to participate in diverse chemical reactions and form structurally varied products (Šimůnek et al., 2003).

Molecular Structure Analysis

The crystal and molecular structure of derivatives of (E)-4-(dimethylamino)but-3-en-2-one show interesting features such as hydrogen bonding and dimer formation. These structural characteristics are crucial for understanding the compound's chemical behavior and reactivity (Šimůnek et al., 2003).

Chemical Reactions and Properties

The compound and its derivatives exhibit versatile reactivity, including participation in azo coupling reactions and forming stable dimer structures through hydrogen bonding. This versatility highlights its potential as a building block in synthetic chemistry (Šimůnek et al., 2003).

Physical Properties Analysis

While specific studies on the physical properties of "(E)-4-(dimethylamino)but-3-en-2-one" itself were not identified, related compounds demonstrate significant nonlinear optical properties and thermal stability. These properties suggest the compound's potential utility in material science and photonic applications (Antony et al., 2019).

Scientific Research Applications

  • Anticancer Research:

    • It serves as an intermediate in synthesizing biologically active compounds like osimertinib, which is used in cancer treatment (Zou, Jiang, Jia, & Zhu, 2018).
    • Derivatives of (E)-4-(dimethylamino)but-3-en-2-one have shown potential biological activities in cancer therapy.
  • Synthesis of Other Chemical Compounds:

    • The compound is utilized in the efficient synthesis of various derivatives, such as CF3 substituted 3-aryl- or 3-hetarylacroleins (Baraznenok, Nenajdenko, & Balenkova, 1998).
  • Study of Molecular Interactions and Spectroscopy:

    • In-depth analysis of its infrared spectra and the study of hydrogen bonds has been conducted (Vdovenko, Gerus, Fedorenko, & Kukhar, 2013).
  • Development of Nonlinear Optical Materials:

    • Asymmetric pyrene derivatives of (E)-4-(dimethylamino)but-3-en-2-one have been synthesized for broadband nonlinear refraction applications (Wu et al., 2017).
  • Optical Device Applications:

    • Novel chalcone derivative compounds synthesized from this substance have been explored for their potential in optical devices like optical limiters (Rahulan et al., 2014).
  • Catalysis in Chemical Reactions:

  • Study in Theoretical Chemistry:

Safety And Hazards

The safety data sheet for a related compound suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water . If irritation persists, seek medical attention .

properties

IUPAC Name

(E)-4-(dimethylamino)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-6(8)4-5-7(2)3/h4-5H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWSKIGAQZAJKS-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(dimethylamino)but-3-en-2-one

CAS RN

2802-08-6
Record name trans-4-(Dimethylamino)-3-buten-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
SI Vdovenko, II Gerus, HA Fedorenko… - Spectrochimica Acta Part …, 2013 - Elsevier
IR Fourier spectra of two enaminoketones with general formula (CH 3 ) 2 NCR 1 CR 2 C(O)CF 3 , R 1 H, R 2 CH 3 (2); R 1 CH 3 , R 2 H (3) were investigated in various pure solvents. …
Number of citations: 9 www.sciencedirect.com
Q Yu, Y Zhang, JP Wan - Green Chemistry, 2019 - pubs.rsc.org
The α-oxoesterification of the CC double bond in readily available enaminones enabling efficient synthesis of α-ketoesters is developed. The reactions showing general tolerance to the …
Number of citations: 100 pubs.rsc.org
R Zeng, H Sheng, B Rao, Y Feng, H Wang… - Chemical Research in …, 2015 - Springer
An efficient, atom-economic and green approach to synthesizing enamines was developed by intermolecular hydroamination of activated alkynes with high yields under catalyst- and …
Number of citations: 8 link.springer.com
Y Liu, T Zhang, JP Wan - The Journal of Organic Chemistry, 2022 - ACS Publications
Ultrasound has been successfully employed to promote the thiocyanation of the C═C bond in enaminones for the synthesis of α-thiocyanoketones and 2-aminothiazoles. The reactions …
Number of citations: 13 pubs.acs.org
Y Gao, Y Liu, JP Wan - The Journal of Organic Chemistry, 2019 - ACS Publications
The visible light induced C–H bond thiocyanation on the α-site of tertiary enaminones has been realized under metal-free, photocatalytic conditions in the presence of Rose Bengal, …
Number of citations: 136 pubs.acs.org
MAP Martins, AR Meyer, PRS Salbego, DM Dos Santos… - Molecules, 2017 - mdpi.com
Understanding the supramolecular environment of crystal structures is necessary to facilitate designing molecules with desirable properties. A series of 12 novel 1,3,5-tris(1-phenyl-1H-…
Number of citations: 5 www.mdpi.com
L Vats, P Arya, R Kumar, S Giovannuzzi… - Future Medicinal …, 2023 - Future Science
Background: Inhibition of human carbonic anhydrase (hCA) isoforms IX and XII with concurrent inhibition of cathepsin B is a promising approach for targeting cancers. Methods/results: …
Number of citations: 3 www.future-science.com
Z Fang, Y Ma, J Dong - Tetrahedron Letters, 2022 - Elsevier
The cyclotrimerization reactions of enaminones have been efficiently performed in water in the presence of only a small amount of boron trifluoride diethyl etherate. The reactions led to …
Number of citations: 3 www.sciencedirect.com
Y Yang, G Zhong, J Fan, Y Liu - European Journal of Organic …, 2019 - Wiley Online Library
The tandem oxidation of the enaminone C=C double bond as well as subsequent C‐N bond formation are realized under metal‐free conditions by thermo‐induced free radical …
N Oger, E Le Grognec, FX Felpin - Organic Chemistry Frontiers, 2015 - pubs.rsc.org
This review gives an overview of transformations involving the use of diazonium salts in flow. The efficiency of the strategies is critically discussed with a special emphasis on the design …
Number of citations: 66 pubs.rsc.org

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